molecular formula C19H17N3O2S B11474445 7-(4-methoxyphenyl)-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

7-(4-methoxyphenyl)-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

Cat. No.: B11474445
M. Wt: 351.4 g/mol
InChI Key: XRPMWFQNQPSSGX-UHFFFAOYSA-N
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Description

7-(4-METHOXYPHENYL)-2-(PHENYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE is a complex heterocyclic compound that belongs to the thiazolopyridine family. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridine ring, with additional phenyl and methoxyphenyl substituents. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-METHOXYPHENYL)-2-(PHENYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate thiourea derivatives with α-haloketones under acidic or basic conditions.

    Formation of the Pyridine Ring: The pyridine ring is often constructed via condensation reactions involving β-dicarbonyl compounds and ammonia or amines.

    Coupling of Thiazole and Pyridine Rings: The thiazole and pyridine rings are then fused together through cyclization reactions, often involving the use of strong acids or bases as catalysts.

    Introduction of Substituents: The phenyl and methoxyphenyl groups are introduced through electrophilic aromatic substitution reactions, using reagents such as phenyl halides and methoxyphenyl halides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-(4-METHOXYPHENYL)-2-(PHENYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiazole derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Phenyl halides, methoxyphenyl halides, Lewis acids.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazole derivatives, and various substituted aromatic compounds.

Scientific Research Applications

7-(4-METHOXYPHENYL)-2-(PHENYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and nonlinear optical materials.

Mechanism of Action

The mechanism of action of 7-(4-METHOXYPHENYL)-2-(PHENYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA.

    Pathways Involved: The compound can affect various cellular pathways, including those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[5,4-d]thiazole: Another heterocyclic compound with a similar thiazole ring structure.

    Imidazoles: Compounds with a five-membered ring containing two nitrogen atoms, often used in similar applications.

    Benzothiazoles: Compounds with a fused benzene and thiazole ring, known for their biological activity.

Uniqueness

7-(4-METHOXYPHENYL)-2-(PHENYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C19H17N3O2S

Molecular Weight

351.4 g/mol

IUPAC Name

2-anilino-7-(4-methoxyphenyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C19H17N3O2S/c1-24-14-9-7-12(8-10-14)15-11-16(23)21-18-17(15)25-19(22-18)20-13-5-3-2-4-6-13/h2-10,15H,11H2,1H3,(H,20,22)(H,21,23)

InChI Key

XRPMWFQNQPSSGX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)NC3=C2SC(=N3)NC4=CC=CC=C4

Origin of Product

United States

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